molecular formula C11H15F2NO B8422838 3-(3,4-Difluorophenyl)-n-methyl-4-amino-1-butanol

3-(3,4-Difluorophenyl)-n-methyl-4-amino-1-butanol

Cat. No. B8422838
M. Wt: 215.24 g/mol
InChI Key: RZYRSAUJADOSJH-UHFFFAOYSA-N
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Patent
US06403601B1

Procedure details

To a stirred cooled (−10° C.) mixture of lithium aluminum hydride (2.46 g, 65 mmol) and dry THF (50 mL) was added dropwise a solution of 3-(3,4-difluorophenyl)4-(ethoxycarbonylamino)-1-butanol (8.85 g, 32.4 mmol) in THF (40 mL). The solution was heated under reflux for 1.25 h, cooled (ice bath) and saturated sodium sulfate (150 mL) solution was added dropwise. The mixture was stirred at room temperature for 1 hr, filtered through diatomaceous earth, washed with THF and the solvent removed in vacuo. The residue was dissolved in DCM, washed with water, dried (Na2SO4), filtered and the solvent removed in vacuo. Purification by chromatography (2-5% and 10% methanol in DCM) provided the title compound (5.20 g, 75%) as a pale green oil. 1H-NMR (CDCl3) δ 1.85-1.96 (m, 2H, CH) 2.45 (s, 3H, CH3) 2.74-2.85 (m, 3H, CH) 3.37 (br s, 2H, NH, OH) 3.50-3.58 (m, 1H, CH) 3.66-3.73, m, 1H, CH), 6.87-7.35 (m, 3H, ArH). MS m/z 216 (M+H).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-(3,4-difluorophenyl)4-(ethoxycarbonylamino)-1-butanol
Quantity
8.85 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[C:10]([CH:15]([CH2:19][NH:20][C:21](OCC)=O)[CH2:16][CH2:17][OH:18])[CH:11]=[CH:12][C:13]=1[F:14].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[F:7][C:8]1[CH:9]=[C:10]([CH:15]([CH2:19][NH:20][CH3:21])[CH2:16][CH2:17][OH:18])[CH:11]=[CH:12][C:13]=1[F:14] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3-(3,4-difluorophenyl)4-(ethoxycarbonylamino)-1-butanol
Quantity
8.85 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C(CCO)CNC(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred cooled
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.25 h
Duration
1.25 h
ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (2-5% and 10% methanol in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C(CCO)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.